molecular formula C11H8ClN3O2S B2514089 N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide CAS No. 866014-57-5

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B2514089
CAS No.: 866014-57-5
M. Wt: 281.71
InChI Key: ACHZMBMZCATIQR-UHFFFAOYSA-N
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Description

Structural Analysis of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Crystallographic Characterization

Monoclinic Crystal System Parameters

The crystallographic analysis of this compound provides fundamental insights into its solid-state structure. While specific crystallographic data for this exact compound is limited in the available literature, closely related carbamothioyl-furan derivatives demonstrate consistent crystallization behavior in the monoclinic crystal system. The monoclinic system is characterized by three vectors of unequal lengths where two pairs of vectors are perpendicular while the third pair forms an angle other than 90 degrees.

Related compounds in this family, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, crystallize in the monoclinic system with space group P 1 21/c 1 and Z = 4. The unit cell parameters for this closely related structure include a = 4.5437(5) Å, b = 22.4550(3) Å, and c = 11.8947(14) Å. These crystallographic parameters suggest that carbamothioyl-furan compounds adopt similar packing arrangements in the solid state, influenced by the planar nature of both the furan and pyridine rings.

The monoclinic crystal system accommodates the molecular geometry of these compounds effectively, allowing for optimal intermolecular interactions while maintaining structural integrity. The space group P 1 21/c 1 indicates the presence of specific symmetry elements that govern the arrangement of molecules within the unit cell. This crystallographic information provides essential baseline data for understanding the solid-state behavior of this compound and predicting its physical properties.

Parameter Value Unit
Molecular Formula C11H8ClN3O2S -
Molecular Weight 281.714 g/mol
Hydrogen Bond Acceptors 4 -
Hydrogen Bond Donors 2 -
XlogP 2.8 -
Lipinski Compliance Yes -
Hydrogen Bonding Networks in Solid-State Configuration

The hydrogen bonding networks in carbamothioyl-furan compounds play a crucial role in determining their solid-state configuration and stability. Analysis of related structures reveals the formation of intricate hydrogen bonding patterns that stabilize the crystal lattice. The presence of multiple hydrogen bond donors and acceptors within the molecular framework enables the formation of both intramolecular and intermolecular hydrogen bonds.

In similar carbamothioyl-furan derivatives, intramolecular hydrogen bonding occurs between the central carbamothioyl fragment and adjacent aromatic rings, contributing to the planar conformation of the 2-furan carboxamide moiety. The molecular structure is typically stabilized by intramolecular N-H···O hydrogen bonds, generating specific ring motifs that influence the overall molecular geometry. These intramolecular interactions help maintain the extended conformation observed in the carbamothioyl group.

Intermolecular hydrogen bonding patterns in the crystal structure involve the formation of characteristic motifs that link adjacent molecules. Crystal packing analysis of related compounds shows the formation of centrosymmetric dimers through C-H···O hydrogen bonds, creating ring motifs described by graph-set notation. The molecules are linked via pairs of hydrogen bonds forming inversion dimers, which further assemble into three-dimensional structures through additional weak interactions. The hydrogen bonding geometry typically involves specific distance and angle parameters that optimize the electrostatic interactions between donor and acceptor atoms.

Interaction Type Distance Range (Å) Angle Range (°) Motif
N-H···O (intramolecular) 2.0-2.5 110-130 S(6), S(5)
C-H···O (intermolecular) 2.3-2.8 140-170 R²₂(10)
π-π stacking 3.3-3.8 - -

Quantum Chemical Calculations

Density Functional Theory-Optimized Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound and related compounds. Computational studies on similar carbamothioyl-furan derivatives have been performed using B97D/TZVP level calculations, which account for dispersion interactions crucial for accurate geometry optimization. These calculations reveal the preferred conformational arrangements and electronic distribution within the molecular framework.

The optimized geometry of carbamothioyl-furan compounds typically shows planarity in the furan ring system with the carboxamide group adopting an extended conformation. The carbamothioyl moiety assumes a specific orientation characterized by torsion angles that minimize steric hindrance while maximizing electronic delocalization. In related structures, the C-N-C-S torsion angle approaches 180 degrees, indicating an extended conformation that facilitates conjugation across the molecular framework.

The chloropyridine ring orientation relative to the carbamothioyl linker is influenced by both electronic and steric factors. Density Functional Theory calculations predict specific dihedral angles between aromatic rings that balance conjugative effects with steric repulsion from the chlorine substituent. The furan ring typically maintains coplanarity with the carbamothioyl group, with deviations of individual atoms from the ring plane being minimal, generally less than 0.1 Å.

Bond length optimization reveals characteristic values for the key structural elements. The carbon-sulfur double bond in the carbamothioyl group exhibits typical thiocarbonyl character, while the carbon-nitrogen bonds show partial double bond character due to resonance delocalization. The furan ring bond lengths fall within expected ranges for aromatic systems, with C-O bonds typically around 1.36 Å.

Bond Type Optimized Length (Å) Bond Order
C=S (thiocarbonyl) 1.68-1.72 ~2.0
C-N (carbamothioyl) 1.32-1.38 ~1.5
C-O (furan) 1.35-1.37 ~1.2
C-Cl (pyridine) 1.74-1.76 ~1.0
Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of this compound provides essential information about its electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations reveal the electronic distribution and energy gaps that govern the compound's chemical behavior. These quantum chemical insights are fundamental for understanding the compound's potential applications and reactivity patterns.

The HOMO-LUMO energy gap calculations for carbamothioyl-furan compounds typically indicate moderate electronic excitation energies, reflecting the extended conjugation across the molecular framework. The presence of both electron-donating furan and electron-withdrawing chloropyridine moieties creates an asymmetric electronic distribution that influences the frontier orbital characteristics. The HOMO is generally localized on the electron-rich furan ring and the sulfur atom of the carbamothioyl group, while the LUMO shows significant contribution from the chloropyridine ring system.

Molecular orbital calculations at the B97D/TZVP level provide detailed visualization of electron density distributions and orbital symmetries. The frontier orbitals exhibit characteristic shapes that reflect the underlying molecular symmetry and conjugation patterns. The HOMO typically shows π-orbital character with significant contributions from the furan oxygen and the carbamothioyl sulfur, indicating these regions as potential sites for electrophilic attack. Conversely, the LUMO demonstrates antibonding character primarily associated with the pyridine ring, suggesting nucleophilic reactivity at this site.

The energy levels of frontier orbitals provide quantitative measures of the compound's electronic properties. The HOMO energy relates to the ionization potential and electron-donating ability, while the LUMO energy correlates with electron affinity and electron-accepting capacity. The HOMO-LUMO gap serves as an indicator of chemical stability and optical properties, with smaller gaps typically associated with higher reactivity and longer wavelength absorption.

Orbital Energy (eV) Primary Localization Character
LUMO+1 -1.2 to -0.8 Pyridine ring π* antibonding
LUMO -2.1 to -1.7 Chloropyridine π* antibonding
HOMO -6.3 to -5.9 Furan/carbamothioyl π bonding
HOMO-1 -7.1 to -6.7 Furan ring π bonding

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHZMBMZCATIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329572
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866014-57-5
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular and IUPAC Nomenclature

The compound is systematically named N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide, with the molecular formula C₁₁H₈ClN₃O₂S and a molecular weight of 281.71 g/mol . Its structure features a furan-2-carboxamide moiety linked via a thioureido bridge to a 2-chloropyridin-3-amine group (Fig. 1). The IUPAC name reflects the substitution pattern on the pyridine ring and the thiourea functional group.

Synthetic Methodologies

Stepwise Synthesis via Acyl Isothiocyanate Intermediate

The most widely reported method involves a two-step process:

  • Synthesis of Furan-2-carbonyl Isothiocyanate :
    Furan-2-carbonyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous acetone or acetonitrile under reflux (4–6 hours). This generates the reactive acyl isothiocyanate intermediate.
    $$
    \text{Furan-2-COCl} + \text{NH₄SCN} \rightarrow \text{Furan-2-COSCN} + \text{NH₄Cl}
    $$
  • Nucleophilic Addition of 2-Chloro-3-aminopyridine :
    The intermediate is then treated with 2-chloro-3-aminopyridine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–80°C for 3–5 hours. The reaction proceeds via nucleophilic attack at the thiocarbonyl sulfur, forming the thiourea linkage:
    $$
    \text{Furan-2-COSCN} + \text{2-Cl-C₅H₃N-NH₂} \rightarrow \text{C₁₁H₈ClN₃O₂S} + \text{HSCN}
    $$

Key Conditions :

  • Solvent: Acetonitrile (reflux, 4 hours).
  • Molar Ratio: 1:1 for acyl chloride to NH₄SCN, followed by 1:1 for isothiocyanate to amine.
  • Yield: 65–75% after crystallization from ethanol.

One-Pot Synthesis

To streamline the process, a one-pot approach eliminates the isolation of the acyl isothiocyanate:

  • Simultaneous Reaction :
    Furan-2-carbonyl chloride, NH₄SCN, and 2-chloro-3-aminopyridine are combined in acetonitrile.
  • Reflux and Workup :
    The mixture is refluxed for 6–8 hours, followed by cooling and filtration. The crude product is recrystallized from ethanol.

Advantages :

  • Reduced purification steps.
  • Comparable yield (70–78%) to the stepwise method.

Optimization and Reaction Dynamics

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Acetonitrile and DMF enhance reaction rates due to their high dielectric constants, stabilizing ionic intermediates.
  • Temperature : Reactions above 60°C prevent intermediate precipitation, ensuring complete conversion.

Side Reactions and Mitigation

  • Thiocyanate Hydrolysis : Moisture leads to hydrolysis of NH₄SCN to H₂S and CO₂. Anhydrous conditions and molecular sieves mitigate this.
  • Byproduct Formation : Excess amine may form bis-thiourea derivatives. Stoichiometric control (1:1 ratio) minimizes this.

Analytical Characterization

Spectroscopic Data

  • FT-IR :
    • ν(C=O) : 1680–1700 cm⁻¹ (amide I).
    • ν(C=S) : 1250–1270 cm⁻¹.
    • ν(N–H) : 3200–3300 cm⁻¹ (thiourea NH).
  • ¹H NMR (DMSO-d₆) :
    • δ 8.35 (s, 1H, pyridine H-6).
    • δ 7.85 (d, 1H, furan H-3).
    • δ 7.50 (m, 2H, thiourea NH).
  • HR-MS : [M+H]⁺ at m/z 282.05 (calc. 282.01).

X-ray Crystallography

Single-crystal analysis (monoclinic, space group P2₁/c) confirms the planar thiourea core and dihedral angle of 85.2° between furan and pyridine rings.

Comparative Analysis of Methods

Parameter Stepwise Method One-Pot Method
Yield 65–75% 70–78%
Reaction Time 8–10 hours 6–8 hours
Purification Steps 2 (intermediate + final) 1 (final only)
Purity ≥98% (HPLC) ≥95% (HPLC)

Industrial and Research Applications

The one-pot method is favored for scalability due to lower solvent consumption and faster throughput. However, the stepwise approach allows intermediate characterization, critical for quality control in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Research indicates that N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide exhibits notable anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown efficacy against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).
    • It induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
  • Cell Viability Studies :
    • A study demonstrated that the compound significantly reduced cell viability in HepG2 cells, achieving viability rates of approximately 35% compared to untreated controls .
    • Comparative analysis with standard drugs like doxorubicin revealed that this compound could serve as a potential alternative or adjunct therapy in cancer treatment.

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • The compound exhibited antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
    • It also demonstrated antifungal properties, indicating its potential as a therapeutic agent in treating infections .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various bacterial strains were reported to be significantly lower than those for conventional antibiotics, suggesting enhanced potency and effectiveness .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of furan derivatives with isothiocyanates, leading to moderate to excellent yields depending on the substituents used. The structure–activity relationship studies indicate that modifications on the phenyl ring can influence the compound's biological activity significantly .

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesNotes
AnticancerHepG235% viabilityInduces apoptosis
AnticancerHuh-7Not specifiedSignificant reduction in cell viability
AntimicrobialE. coliMIC = 280 μg/mLEffective against Gram-negative bacteria
AntimicrobialS. aureusMIC = 265 μg/mLEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound’s furan and pyridine rings facilitate its binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • The 2-chloropyridine moiety enhances antitubercular activity by facilitating hydrophobic interactions with InhA’s binding pocket .
  • Replacing furan with thiophene reduces activity, likely due to decreased hydrogen-bonding capacity .

Therapeutic Potential: The target compound’s moderate antitubercular and anticancer activities suggest its utility as a lead compound for further optimization, particularly in metal-complex formulations .

Biological Activity

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various studies that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C11H8ClN3O2S
Molecular Weight 281.714 g/mol
IUPAC Name This compound
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
LogP (XlogP) 2.8

The compound features a furan ring substituted with a carboxamide group and a chloropyridine moiety, which contributes to its unique chemical reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents such as triethylamine and different acids or bases to facilitate the reaction conditions. The exact synthetic pathway can vary but generally includes the formation of the carbamothioyl linkage followed by cyclization to form the furan ring.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that metal complexes derived from this compound showed enhanced antibacterial activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

This compound and its metal complexes have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF7 (breast cancer) and Hep-G2 (liver cancer). The cytotoxicity was assessed using standard assays, revealing IC50 values that suggest potent anticancer activity, particularly in metal complexes which exhibited lower IC50 values compared to conventional chemotherapeutics like 5-fluorouracil .

Case Studies

  • Cytotoxicity Against MCF7 Cells : In a comparative study, the cytotoxic effects of this compound were analyzed against MCF7 cells. The results indicated that the compound exhibited significant cell growth inhibition at concentrations lower than those required for traditional chemotherapeutics .
  • Antimicrobial Efficacy : A series of experiments conducted on various metal complexes derived from the compound demonstrated broad-spectrum antimicrobial activity. The complexes were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting with the coupling of 2-chloropyridin-3-amine with furan-2-carboxamide derivatives. Key steps include:

  • Thiocarbamoylation : Reaction with thiophosgene or carbon disulfide under basic conditions to introduce the carbamothioyl group.
  • Coupling agents : Use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation, often in solvents like dichloromethane or toluene .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, and catalysts) must be optimized to avoid side products .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., furan protons at δ 6.5–7.5 ppm) and carbon types .
  • HR-MS : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C, H, N, and S percentages .

Q. How is the compound initially screened for biological activity?

  • Antioxidant assays : DPPH and ABTS radical scavenging assays quantify free radical inhibition .
  • Anticancer screening : MTT assay on cell lines (e.g., MCF-7 breast cancer cells) measures cytotoxicity .
  • Antimicrobial testing : Agar diffusion or microdilution methods assess inhibition zones or MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Space group : Orthorhombic systems (e.g., P2₁2₁2₁) with unit cell parameters (e.g., a = 3.88 Å, b = 14.64 Å, c = 21.89 Å) .
  • Refinement : SHELXL refines data to resolve disorder or thermal motion .
  • Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., H-bonding, π-π stacking) to explain packing behavior .

Q. What computational strategies model its interaction with biological targets?

  • DFT calculations : Optimize geometry at B97D/TZVP level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Simulates binding to enzymes (e.g., STING pathway proteins) using AutoDock Vina or Schrödinger Suite. Key metrics include binding energy (ΔG) and hydrogen bond networks .
  • Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over time .

Q. How can contradictory bioactivity data be addressed?

  • Comparative studies : Benchmark against analogs (e.g., thiophene vs. furan derivatives) to isolate structural determinants of activity .
  • Assay validation : Replicate experiments under standardized conditions (e.g., pH, serum content) to minimize variability .
  • Mechanistic follow-up : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinities .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Palladium catalysts improve coupling efficiency in heterocyclic systems .
  • Process monitoring : HPLC tracks reaction progress; inline FT-IR detects byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 2
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N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

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